molecular formula C23H20N2O4 B354553 2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 941441-30-1

2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354553
CAS No.: 941441-30-1
M. Wt: 388.4g/mol
InChI Key: MXVQBVZOKOHFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of ethylaniline with phosgene to form an intermediate isocyanate, which then reacts with 4-aminobenzoic acid to yield the final product . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({4-[(Phenylamino)carbonyl]anilino}carbonyl)-benzoic acid
  • 2-({4-[(Benzylamino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific ethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[[4-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-2-25(18-8-4-3-5-9-18)22(27)16-12-14-17(15-13-16)24-21(26)19-10-6-7-11-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVQBVZOKOHFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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